molecular formula C12H13BrFNO4 B13492011 5-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid

5-Bromo-2-((tert-butoxycarbonyl)amino)-3-fluorobenzoic acid

Cat. No.: B13492011
M. Wt: 334.14 g/mol
InChI Key: XRELQOFFBFWKEM-UHFFFAOYSA-N
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Description

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is an organic compound that features a bromine atom, a fluorine atom, and a tert-butoxycarbonyl-protected amino group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid typically involves multi-step organic reactions. One common approach is to start with a benzoic acid derivative and introduce the bromine and fluorine atoms through halogenation reactions. The tert-butoxycarbonyl-protected amino group can be introduced via a nucleophilic substitution reaction using tert-butoxycarbonyl chloride and an appropriate amine precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

    Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide can be used.

    Deprotection: Trifluoroacetic acid or hydrochloric acid in an organic solvent.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid depends on its specific application. In organic synthesis, it acts as a building block that can undergo various reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially affecting molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-fluorobenzoic acid
  • 2-bromo-5-fluorobenzoic acid
  • 5-bromo-3-{[(tert-butoxy)carbonyl]amino}-1-benzofuran-2-carboxylic acid

Uniqueness

5-bromo-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with a tert-butoxycarbonyl-protected amino group

Properties

Molecular Formula

C12H13BrFNO4

Molecular Weight

334.14 g/mol

IUPAC Name

5-bromo-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid

InChI

InChI=1S/C12H13BrFNO4/c1-12(2,3)19-11(18)15-9-7(10(16)17)4-6(13)5-8(9)14/h4-5H,1-3H3,(H,15,18)(H,16,17)

InChI Key

XRELQOFFBFWKEM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1F)Br)C(=O)O

Origin of Product

United States

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